REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Cl:1][c:2]1[n:3][c:4](-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:5](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[c:6]([Cl:8])[n:7]1.[NH2:22][NH2:23].[OH2:21]>>[Cl:1][c:2]1[n:3][c:4](-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:5](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[c:6]([NH:22][NH2:23])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)c(-c2ccccc2)c(-c2ccccc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNc1nc(Cl)nc(-c2ccccc2)c1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |